2-(4-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-26-14-11-19-15-18(5-10-22(19)26)23(27-12-3-4-13-27)16-25-24(28)17-30-21-8-6-20(29-2)7-9-21/h5-10,15,23H,3-4,11-14,16-17H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPRWANMPMNXAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=C(C=C3)OC)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A methoxyphenoxy group.
- An indoline moiety.
- A pyrrolidine substituent.
This combination of functional groups is thought to contribute to its biological activity.
Biological Activity
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits potential antimicrobial properties based on structural analogs. |
| Neuropharmacological | May influence neurotransmitter systems due to indoline structure. |
| Cytotoxicity | Preliminary studies suggest possible cytotoxic effects on specific cancer cell lines. |
Case Studies and Research Findings
Several studies have explored similar compounds, providing insights into the potential effects of this compound:
- Antimicrobial Studies : Research on related cinnamic acid derivatives indicates that they possess antimicrobial properties, suggesting that this compound may exhibit similar effects through direct interaction with microbial cell membranes .
- Neuropharmacological Effects : In studies involving indole derivatives, compounds similar to this one have demonstrated effects on serotonin receptors, indicating potential use in treating mood disorders .
- Cytotoxicity Assessments : Investigations into pyrrolidine-containing compounds have shown varying degrees of cytotoxicity against cancer cell lines, warranting further exploration of this compound's efficacy in cancer therapy .
Pharmacokinetics
While specific pharmacokinetic data for this compound is sparse, general predictions based on its structure suggest:
- Absorption : Likely good due to favorable lipophilicity from the methoxy and indoline groups.
- Metabolism : Potential involvement of cytochrome P450 enzymes due to structural similarities with other drug candidates .
- Excretion : Expected renal clearance based on molecular weight and solubility characteristics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three classes of analogs: aromatic ether-linked acetamides , heterocyclic-substituted acetamides , and opioid receptor-affine acetamides .
Aromatic Ether-Linked Acetamides
- Compound 20k (): Structure: (S)-2-(2,3-Dioxo-5-((2-(phenoxymethyl)pyrrolidin-1-yl)sulphonyl)indolin-1-yl)-N-(4-methoxyphenyl)acetamide. Key Differences: Incorporates a sulfonyl group and a dioxoindoline core, unlike the target compound’s simpler phenoxy-pyrrolidine linkage. Biological Activity: Demonstrated moderate acetylcholinesterase inhibition (IC₅₀ = 1.8 µM) in docking studies, attributed to the sulfonyl group enhancing polar interactions .
- Compounds m, n, o (): Structures: Dimethylphenoxy-acetamides with hydroxyhexane backbones and tetrahydropyrimidinyl groups. Key Differences: These feature stereochemical complexity (e.g., 2R,4R,5S configurations) and hydroxyl groups absent in the target compound. Pharmacokinetics: Higher aqueous solubility (LogP ~2.1) due to hydroxylation, contrasting with the target’s predicted LogP of ~3.5 (estimated via substituent contributions) .
Heterocyclic-Substituted Acetamides
- Compound 1.7 (): Structure: 2-(2-((1,3-Dioxoisoindolin-2-yl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-nitrophenyl)acetamide. Key Differences: Contains a nitro-phenyl group and a thiazolidinone ring, which may confer redox activity or cytotoxicity. Synthesis: Prepared via maleimide-thiourea cyclization, a method distinct from the target compound’s likely Mannich or Ullmann coupling pathways .
- Compound 6y (): Structure: N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide.
Opioid Receptor-Affine Acetamides
- Ocfentanil (): Structure: N-(2-Fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide. Key Differences: Piperidine and phenethyl groups confer potent µ-opioid receptor agonism (EC₅₀ = 0.6 nM), whereas the target’s indoline-pyrrolidine system lacks documented opioid activity.
- N-Pyrrolidino Etonitazene (): Structure: 2-(4-Ethoxybenzyl)-5-nitro-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzimidazole. Key Differences: Benzimidazole core and nitro group confer extreme potency (100× morphine) but severe toxicity, unlike the target’s acetamide backbone .
Data Table: Structural and Pharmacological Comparison
Research Findings and Implications
- Structural Determinants of Activity: The target compound’s pyrrolidine-ethyl chain may mimic endogenous polyamine interactions, while the 1-methylindolin-5-yl group could modulate serotonin or dopamine receptors, as seen in related indole derivatives .
Q & A
Q. What are the standard synthetic routes for 2-(4-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Amide bond formation : Coupling of the phenoxyacetic acid moiety with the amine-containing indoline-pyrrolidine derivative using activating agents like DMF and potassium carbonate .
- Monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress and ensure intermediate purity .
- Optimization : Adjusting solvent polarity (e.g., DMF for solubility), temperature (room temperature to reflux), and stoichiometric ratios of reagents (1:1.5 molar ratios in some cases) improves yields .
Table 1 : Example Reaction Conditions from Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amidation | DMF, K₂CO₃, RT | 65–78 | |
| Purification | Recrystallization (ethanol/water) | 90+ |
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1667 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .
- ¹H/¹³C NMR : Key signals include methoxy protons (δ 3.8 ppm), pyrrolidine methylene (δ 1.8–3.0 ppm), and aromatic protons (δ 6.9–7.5 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 430.2 [M+1] in derivatives) confirm molecular weight .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed biological mechanisms for this compound?
- Methodological Answer :
- Docking Studies : Use tools like AutoDock to predict binding affinities to targets (e.g., receptors implicated in hypoglycemic activity) .
- Quantum Chemical Calculations : Analyze electron density maps to validate stereochemistry and reactive sites .
- Case Study : For structurally similar hypoglycemic agents, computational models reconciled discrepancies between in vitro activity (IC₅₀ values) and in vivo efficacy by identifying metabolic stability factors .
Q. What experimental strategies can elucidate structure-activity relationships (SAR) for this compound’s potential therapeutic applications?
- Methodological Answer :
- Derivatization : Synthesize analogs with modified methoxy, pyrrolidine, or indoline groups to assess pharmacological contributions .
- In Vitro Assays : Test kinase inhibition or receptor binding using fluorescence polarization or SPR (surface plasmon resonance) .
- In Vivo Models : Use Wistar albino mice for toxicity and efficacy studies, monitoring parameters like blood glucose levels (for hypoglycemic activity) .
Table 2 : Example SAR Data from Analogous Acetamides
| Modification | Biological Activity (IC₅₀, μM) | Reference |
|---|---|---|
| Methoxy → Nitro | Increased cytotoxicity (IC₅₀: 12 → 5.8) | |
| Pyrrolidine → Piperidine | Reduced receptor binding (Ki: 0.8 → 3.2 nM) |
Q. How can conflicting data on metabolic stability be addressed in preclinical studies?
- Methodological Answer :
- Microsomal Assays : Use liver microsomes from multiple species (e.g., human, rat) to assess oxidative metabolism .
- Metabolite ID : LC-MS/MS identifies degradation products; structural tweaks (e.g., fluorination) can block metabolic hotspots .
- Contradiction Resolution : Discrepancies in half-life (e.g., rat vs. human) may arise from species-specific cytochrome P450 isoforms, requiring cross-validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
